molecular formula C18H12ClFN4S B2440027 4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 956193-95-6

4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Katalognummer B2440027
CAS-Nummer: 956193-95-6
Molekulargewicht: 370.83
InChI-Schlüssel: QPFVDDMMQPMXLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine, also known as compound 5-amino-4-chloro-4-fluorophenyl-1,3-thiazole-2-pyrazole, is a new compound that was synthesized by a team of researchers from the University of Michigan in 2020. It has a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

The compound has been associated with antidepressant properties. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of compounds similar in structure, which were evaluated for their antidepressant and neurotoxicity screening. Their study highlighted that certain compounds with electron-withdrawing chlorine atoms in specific positions exhibited notable antidepressant activity. The compounds demonstrated a significant reduction in immobility time in force swimming and tail suspension tests, implying potential utility as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Binge Eating Disorder Treatment

Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption, particularly in binge eating disorders. They evaluated the effects of various compounds, including a structurally similar compound to the one , as selective Orexin-1 Receptor antagonists. Their findings indicated that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

Analgesic and Anti-inflammatory Properties

Oliveira et al. (2017) investigated the analgesic, anti-inflammatory, and vasorelaxant effects of a new pyrazole derivative. They discovered that the compound reduced abdominal writhing and licking times in response to neurogenic and inflammatory pain, indicating its potential as an analgesic. Additionally, it showed anti-inflammatory properties by reducing carrageenan-induced paw edema and cell migration, suggesting its utility in treating inflammation-related disorders (Oliveira et al., 2017).

Breast Cancer Metastasis Inhibition

Wang et al. (2011) conducted a study involving virtual screening targeting the urokinase receptor, which led to the identification and synthesis of compounds, including a structurally similar compound. These compounds showed promising results in inhibiting breast cancer cell invasion, migration, adhesion, and angiogenesis. They also induced apoptosis in breast cancer cells, highlighting their potential as therapeutic agents for breast cancer (Wang et al., 2011).

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4S/c19-12-7-5-11(6-8-12)14-9-22-24(17(14)21)18-23-16(10-25-18)13-3-1-2-4-15(13)20/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFVDDMMQPMXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.